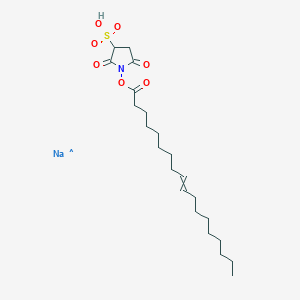

Sulfosuccinimidyl Oleate Sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulfosuccinimidyl oleate sodium (SSO) is a chemical compound that is widely used in scientific research. It is a water-soluble derivative of oleic acid and is commonly used as a membrane-permeable inhibitor of fatty acid transport protein (FATP). SSO is a versatile tool in biochemical and physiological research, and its use has been found to be highly effective in a range of applications.

Applications De Recherche Scientifique

Neuroprotection et atténuation de la neuroinflammation

Le SSO a été trouvé pour avoir des effets neuroprotecteurs et peut atténuer la neuroinflammation induite par un accident vasculaire cérébral {svg_1}. Il a significativement réduit la production d'oxyde nitrique, d'interleukine-6 et de facteur de nécrose tumorale-α, ainsi que les niveaux de protéines d'enzymes inflammatoires dans la microglie {svg_2}. Bien que le SSO n'ait pas réussi à atténuer directement l'excitotoxicité induite par le glutamate dans les neurones corticaux murins, il a empêché la mort neuronale induite par l'inflammation dans les cultures neuronales-microglie co-cultées {svg_3}.

Traitement de l'accident vasculaire cérébral ischémique

Le SSO a été utilisé dans le traitement de l'accident vasculaire cérébral ischémique, l'une des principales causes de décès et d'invalidité dans le monde {svg_4}. Il a été constaté qu'il réduisait l'activation microgliale dans la zone péri-ischémique et atténuait les dommages cérébraux {svg_5}.

Traitement de l'obésité et du syndrome métabolique

Le SSO s'est avéré efficace dans le traitement de l'obésité et du syndrome métabolique induits par un régime alimentaire riche en graisses (HFD) chez la souris {svg_6}. Il a atténué l'assemblage des chylomicrons épithéliaux intestinaux en inhibant le transport et l'absorption intestinaux des acides gras {svg_7}.

Réduction de l'absorption intestinale et hépatique

Le SSO peut réduire l'absorption intestinale et hépatique, ce qui est une stratégie faisable pour contrôler l'obésité {svg_8}. Il inhibe le transport des acides gras dans le foie et améliore la stéatose induite par un HFD {svg_9}.

Inhibition de CD36 dans la leucémie myéloïde aiguë (LMA)

Le SSO a été utilisé comme inhibiteur irréversible de CD36 dans la leucémie myéloïde aiguë (LMA) pour surveiller l'apoptose induite par CD36 {svg_10}.

Bloqueur de CD36 dans les cellules Raw264.7 et les macrophages dérivés de la moelle osseuse

Le SSO a été utilisé comme un bloqueur du cluster de différenciation 36 (CD36) dans les cellules Raw264.7 et les macrophages dérivés de la moelle osseuse {svg_11}.

Mécanisme D'action

Target of Action

The primary target of Sulfosuccinimidyl Oleate Sodium is the Cluster of Differentiation 36 (CD36) receptor, which is present on the surface of microglia . CD36 is a scavenger receptor that plays a role in lipid accumulation, oxidative stress injury, apoptosis, and inflammatory signaling .

Mode of Action

this compound is a long-chain fatty acid that inhibits fatty acid transport into cells . It binds to the CD36 receptor on the surface of microglia . This binding inhibits the uptake of fatty acids such as oleate, linoleate, or stearate .

Biochemical Pathways

this compound significantly reduces the production of nitric oxide, interleukin-6, and tumor necrosis factor-α, and the protein levels of inflammatory enzymes including nitric oxide synthase 2, cyclooxygenase-2, and p38 mitogen-activated protein kinase in microglia . These changes suggest that this compound affects the inflammatory pathways in the body.

Pharmacokinetics

The oral administration of this compound in mice subjected to permanent occlusion of the middle cerebral artery reduced microglial activation in the peri-ischemic area and attenuated brain damage .

Result of Action

The binding of this compound to the CD36 receptor results in a reduction of inflammation and neurotoxicity . It has been shown to

Safety and Hazards

Orientations Futures

Sulfosuccinimidyl Oleate Sodium has been suggested as a possible therapeutic candidate in diseases such as stroke where inflammation is a central hallmark . It has shown neuroprotective effects and alleviates stroke-induced neuroinflammation .

Relevant Papers The papers analyzed for this response include a study on the neuroprotective and anti-inflammatory effects of this compound , and a study on repurposing a tricyclic antidepressant in tumor and metabolism disease treatment through fatty acid uptake inhibition .

Analyse Biochimique

Biochemical Properties

Sulfosuccinimidyl Oleate Sodium interacts with various biomolecules, primarily the CD36 receptor found on the surface of microglia . The nature of this interaction is binding, which results in the inhibition of fatty acid transport into cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the transport of fatty acids into cells . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the CD36 receptor on the surface of microglia . This binding is irreversible and results in the inhibition of the mitochondrial respiratory chain . It also inhibits CD36 mediated LCFA transport .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available.

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid transport . It interacts with the CD36 receptor, a key player in this pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues via its interaction with the CD36 receptor . This interaction affects its localization or accumulation within the cells .

Subcellular Localization

The subcellular localization of this compound is determined by its binding to the CD36 receptor . This binding can direct it to specific compartments or organelles within the cell .

Propriétés

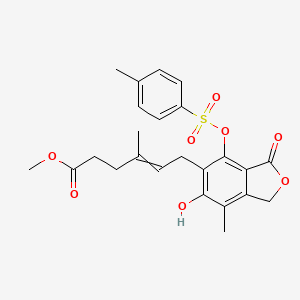

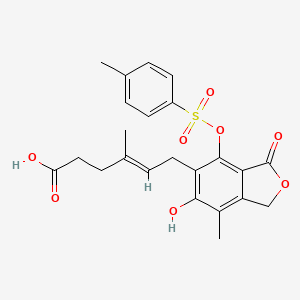

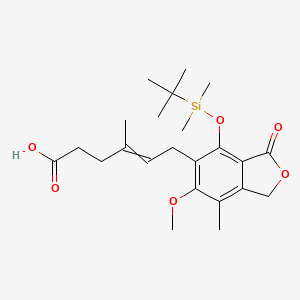

| { "Design of the Synthesis Pathway": "The synthesis of Sulfosuccinimidyl Oleate Sodium can be achieved through the reaction of succinic anhydride with oleic acid, followed by the reaction of the resulting succinic acid-oleic acid conjugate with N-hydroxysulfosuccinimide and sodium hydroxide.", "Starting Materials": [ "Succinic anhydride", "Oleic acid", "N-hydroxysulfosuccinimide", "Sodium hydroxide" ], "Reaction": [ "Step 1: Succinic anhydride is reacted with oleic acid in the presence of a catalyst such as pyridine to form succinic acid-oleic acid conjugate.", "Step 2: The resulting succinic acid-oleic acid conjugate is reacted with N-hydroxysulfosuccinimide and sodium hydroxide to form Sulfosuccinimidyl Oleate Sodium.", "Step 3: The reaction mixture is then purified through techniques such as column chromatography to obtain the final product." ] } | |

Numéro CAS |

135661-44-8 |

Formule moléculaire |

C22H37NO7S |

Poids moléculaire |

459.6 g/mol |

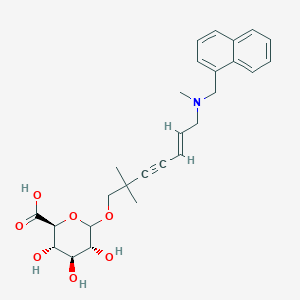

Nom IUPAC |

1-[(E)-octadec-9-enoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |

InChI |

InChI=1S/C22H37NO7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29/h9-10,19H,2-8,11-18H2,1H3,(H,27,28,29)/b10-9+ |

Clé InChI |

LFZDKQJJMZRWMV-MDZDMXLPSA-N |

SMILES isomérique |

CCCCCCCC/C=C/CCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O.[Na] |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O |

Synonymes |

2,5-Dioxo-1-[[(9Z)-1-oxo-9-octadecenyl]oxy]-3-pyrrolidinesulfonic Acid Sodium; _x000B_(Z)-2,5-Dioxo-1-[(1-oxo-9-octadecenyl)oxy]-3-pyrrolidinesulfonic Acid Sodium; Oleic acid N-Hydroxysulfosuccinamide ester sodium salt |

Origine du produit |

United States |

Q & A

Q1: How does Sulfosuccinimidyl Oleate Sodium impact inflammatory responses in the context of arthritis?

A: SSO exerts anti-inflammatory effects in arthritis by inhibiting the uptake of free fatty acids (FFAs) into cells. Research has shown that elevated FFA levels contribute to joint inflammation and cartilage degradation in arthritic diseases like rheumatoid arthritis (RA). [] SSO achieves this by targeting CD36, a cell surface protein responsible for FFA uptake. [] By blocking CD36, SSO disrupts the ability of cells, particularly synovial fibroblasts, to internalize FFAs. This, in turn, reduces the production of pro-inflammatory cytokines like IL-6, IL-8, and MMPs, thereby mitigating the inflammatory cascade in arthritic joints. []

Q2: Can you elaborate on the role of TLR4 signaling in the context of this compound and its effects on inflammatory responses?

A: Studies have demonstrated that TLR4 signaling is crucial for FFA-induced gene expression in synovial fibroblasts. [] While SSO effectively inhibits FFA uptake via CD36, research indicates that both intracellular and extracellular TLR4 signaling inhibition is necessary to block the increase in IL-6 secretion caused by palmitic acid (a type of FFA) in these cells. [] This suggests that SSO's impact on inflammation likely involves a complex interplay with multiple pathways, including but not limited to CD36 inhibition. Further research is needed to fully elucidate the interplay between SSO, CD36, and TLR4 signaling in the context of inflammatory responses.

Q3: Are there any potential therapeutic applications of this compound beyond arthritis?

A: While the provided research primarily focuses on SSO's role in arthritis, its mechanism of action suggests potential applications in other conditions where FFA metabolism plays a significant role. For instance, research highlights SSO's ability to inhibit FFA uptake in Chronic Lymphocytic Leukemia (CLL) cells by targeting CD36. [] This inhibition disrupts the metabolic reprogramming of CLL cells, leading to reduced FFA utilization and ultimately inducing apoptosis. [] These findings point towards a possible therapeutic avenue for CLL treatment by targeting FFA metabolism using SSO.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.